Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate
Description
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate (CAS 137308-86-2) is a photoactive iodonium salt with the molecular formula C₂₈H₂₃IO₅S and a molecular weight of 598.44 g/mol . It functions as a photoacid generator (PAG) in photolithography and chemically amplified resist systems. Upon UV irradiation, it undergoes photolysis via an intra-ion-pair electron transfer mechanism, where the 9,10-dimethoxyanthracene-2-sulfonate counteranion transfers an electron to the diphenyliodonium cation, generating 9,10-dimethoxyanthracene-2-sulfonic acid . This acid catalyzes deprotection or crosslinking reactions in polymer matrices, enabling high-resolution patterning in semiconductor fabrication . Key advantages include its dual role as a spectral sensitizer and acid precursor, with a reported quantum yield of 0.18 for acid generation in novolak resin films .
Properties
IUPAC Name |
9,10-dimethoxyanthracene-2-sulfonate;diphenyliodanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5S.C12H10I/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-9H,1-2H3,(H,17,18,19);1-10H/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCBPOWGXHULPT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23IO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584187 | |
| Record name | Diphenyliodanium 9,10-dimethoxyanthracene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137308-86-2 | |
| Record name | Diphenyliodanium 9,10-dimethoxyanthracene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate typically involves the reaction of iodobenzene with 9,10-dimethoxyanthracene-2-sulfonic acid in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-purity reagents and stringent reaction conditions are essential to achieve the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate undergoes several types of chemical reactions, including:
Photolysis: Upon exposure to light, it generates acid, which can catalyze various chemical reactions.
Substitution Reactions: It can participate in substitution reactions where the iodonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: For the initial synthesis.
Light Sources: For photolysis reactions.
Nucleophiles: For substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. Photolysis typically results in the generation of acid, while substitution reactions yield various substituted products .
Scientific Research Applications
Photochemical Applications
1.1 Photoacid Generation
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate is primarily recognized for its role as a photoacid generator. Upon exposure to light, it generates acids that can catalyze various chemical reactions. This property is exploited in the development of advanced photoresist materials used in semiconductor manufacturing and microfabrication processes. The acid generated facilitates the deprotection of polymeric materials, allowing for selective etching and patterning on substrates .
1.2 Photopolymerization
The compound has been utilized in photopolymerization processes, where it initiates polymerization upon light activation. This application is crucial in the production of coatings, adhesives, and other polymeric materials that require precise control over their curing process. The efficiency of diphenyliodonium salts in generating acids under UV or visible light makes them valuable in formulating high-performance materials .
Biochemical Applications
2.1 Detection of Biological Molecules
This compound has shown potential in biochemical assays for detecting amines through fluorimetric ion-pairing methods. This capability enhances its utility in analyzing biological samples where traditional detection methods may be inadequate due to low fluorescence levels .
2.2 Interaction with Polyelectrolytes
Research indicates that this compound can form complexes with cationic polyelectrolytes upon deprotonation. This interaction improves detection limits and specificity in biochemical assays, making it a useful agent in environmental monitoring and analytical chemistry.
Material Science Applications
3.1 Photoresist Formulation
In the context of photoresists, this compound is incorporated into novolak resists as a novel PAG. Its ability to generate acids upon irradiation allows for the development of positive photoresists that can be processed under alkaline conditions, leading to improved resolution and pattern fidelity .
3.2 Chemical Amplification Systems
The compound is also part of chemical amplification systems that enhance the sensitivity of photoresists by amplifying the acid generation process. This feature is particularly beneficial for applications requiring high-resolution imaging and fine feature sizes in microelectronics .
Comparative Analysis with Related Compounds
To better understand the unique properties and applications of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Contains iodonium group; anthracene structure | Highly efficient photoacid generator; biocompatible |
| Sodium 9,10-Dimethoxyanthracene-2-sulfonate | Sodium salt form | Enhanced solubility; stability for analytical use |
| Triphenylsulfonium Triflate | Sulfonium salt | Used in similar photochemical applications |
| Bis(4-tert-butylphenyl)iodonium Perfluoro-1-butanesulfonate | Iodonium compound | Different solubility and stability characteristics |
Case Studies and Research Findings
Numerous studies have documented the effectiveness of this compound in various applications:
- Photoinitiators Development : Research has focused on combining this compound with other photosensitizers to create efficient photoinitiating systems for both free radical and cationic polymerizations .
- Optimization Studies : Investigations into optimizing its use as a PAG have demonstrated improvements in acid generation efficiency and overall performance in photolithographic processes .
Mechanism of Action
The mechanism of action of diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate involves the generation of acid upon exposure to light. The generated acid can then catalyze various chemical reactions, such as the cross-linking of polymers. The molecular targets and pathways involved include the activation of the iodonium group and subsequent acid generation .
Comparison with Similar Compounds
Key Differences :
- Acid Generation Efficiency : DIAS exhibits moderate quantum yield (0.18) compared to triphenylsulfonium triflate (quantum yield ~0.3–0.5), but its catalytic chain length (~100) enhances effective acid diffusion .
- Solubility: DIAS’s bulky anthracene-based counterion reduces solubility in non-polar matrices, whereas triflate and hexafluorophosphate salts are more versatile in organic solvents .
Anthracene Sulfonate Derivatives
Anthracene sulfonates are distinguished by substituents on the anthracene core, which alter photochemical and electronic properties.
Key Differences :
- Reactivity : DMAS’s methoxy groups enhance electron-donating capacity, making it suitable for charge-transfer reactions , whereas bromine substituents in dibromo derivatives promote electrophilic aromatic substitution .
Mechanistic Comparison with Other Photoacid Generators
DIAS operates via intra-ion-pair electron transfer, a mechanism distinct from traditional PAGs:
- Onium Salts (e.g., Triphenylsulfonium triflate) : Require external sensitizers; generate acids via direct photolysis of the cation .
- Nitrobenzyl Esters : Release acid through photo-induced cleavage of ester bonds, but with lower sensitivity .
- DIAS : Self-sensitizing due to the anthracene sulfonate counterion, eliminating the need for additives. This reduces formulation complexity but may limit spectral range to UV .
Biological Activity
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate (DPI-DMAS) is a compound of significant interest in photochemistry and materials science due to its unique properties as a photoinitiator. This article delves into the biological activity of DPI-DMAS, exploring its mechanisms, applications, and implications in various fields.
Chemical Structure and Properties
DPI-DMAS is characterized by its diphenyliodonium cation paired with the 9,10-dimethoxyanthracene-2-sulfonate anion. The structure allows for efficient electron transfer processes when exposed to light, particularly in the ultraviolet (UV) spectrum. The photochemical behavior of DPI-DMAS involves its dissociation to yield 9,10-dimethoxyanthracene-2-sulfonic acid upon irradiation, which is crucial for its function as a photoacid generator (PAG) .
The biological activity of DPI-DMAS can be attributed to its ability to generate reactive species upon photolysis. When exposed to UV light, the compound undergoes intra-ion-pair electron transfer, resulting in the formation of an excited state that can initiate various chemical reactions. This mechanism is essential for applications in photopolymerization and photo-induced processes .
| Property | Value |
|---|---|
| Absorption Maximum | 365 nm |
| Quantum Yield of Photoacid Generation | 0.48 |
| Dissociation Product | 9,10-dimethoxyanthracene-2-sulfonic acid |
Biological Applications
DPI-DMAS has been investigated for its potential applications in various biological contexts:
- Photoinitiators in Polymer Chemistry : DPI-DMAS is employed as a photoinitiator in cationic polymerization processes. Its ability to generate acids upon exposure to light makes it suitable for curing resins used in dental materials and coatings .
- Photoacid Generation : The generation of photoacids is pivotal in applications such as microfabrication and lithography. DPI-DMAS exhibits favorable properties that enhance the efficiency of these processes compared to traditional photoinitiators .
- Biocompatibility Studies : Research indicates that DPI-DMAS can be incorporated into biocompatible materials without adversely affecting cell viability. This property is crucial for its use in medical devices and tissue engineering applications .
Case Studies
Several studies have highlighted the effectiveness of DPI-DMAS in practical applications:
- Study on Dental Materials : A study demonstrated that incorporating DPI-DMAS into dental resins improved the curing efficiency under visible light conditions, leading to enhanced mechanical properties of the final product .
- Microfabrication Techniques : In a comparative analysis, DPI-DMAS was shown to outperform traditional photoinitiators in terms of polymerization speed and resolution in microfabrication applications .
Q & A
Q. What is the mechanism of photoacid generation (PAG) by DIAS in photoresist systems?
DIAS generates acid via an intra-ion-pair electron transfer mechanism . Upon UV irradiation, the 9,10-dimethoxyanthracene-2-sulfonate anion absorbs light, transferring an electron to the diphenyliodonium cation. This destabilizes the iodonium bond, releasing a proton (H⁺) and forming a sulfonic acid. The process is critical for catalyzing cross-linking in negative-tone resists or degradation in positive-tone systems. Mechanistic validation employs laser flash photolysis and electron paramagnetic resonance (EPR) to track transient intermediates .
Q. How is DIAS applied as a fluorimetric reagent in bioanalytical chemistry?
DIAS forms fluorescent ion pairs with cationic analytes (e.g., β-blockers, quaternary ammonium drugs) under acidic conditions. These complexes are extracted into chloroform and quantified via spectrofluorometry (e.g., excitation/emission at 385/452 nm). This method achieves high sensitivity (detection limits: 0.5–11 µg/mL) and specificity, validated in spiked human plasma with recoveries >96% .
Q. What role does DIAS play in HPLC analysis as an ion-pair reagent?
DIAS acts as a fluorimetric ion-pair reagent for analytes lacking intrinsic UV/fluorescence. It pairs with cations (e.g., decamethonium) to form extractable complexes, enabling detection in biological matrices. The method avoids interference from non-ionic contaminants, with validation via thin-layer chromatography (TLC) and recovery studies .
Advanced Research Questions
Q. How can photoacid generation efficiency be quantified and optimized in DIAS-based systems?
Efficiency is measured using acid-sensitive dyes (e.g., xanthene derivatives) and Standard Addition techniques to calibrate acid yield. Optimization involves adjusting UV dose (70–150 mJ/cm²) and post-exposure bake (PEB) conditions (120–140°C). For example, in polyimides, a PEB at 140°C for 30 min maximizes acid diffusion while minimizing matrix quenching .
Q. What strategies resolve conflicting data on DIAS performance in hyperbranched vs. linear polyimides?
Discrepancies in sensitivity (e.g., 70 vs. 150 mJ/cm²) arise from polymer architecture effects . Hyperbranched poly(ether imide) restricts acid mobility, requiring higher cross-linker ratios (e.g., 20 wt% 4,4’-methylenebis[2,6-bis(hydroxymethyl)]phenol) and elevated PEB temperatures (120–140°C) to enhance reaction kinetics. Contrast measurements (3.8 vs. lower values) guide formulation adjustments .
Q. How are competing pathways (e.g., fluorescence quenching vs. acid generation) managed in DIAS-based assays?
Competing pathways are minimized by:
- pH optimization : Acidic conditions (pH 2–3) favor ion-pair formation over fluorescence quenching.
- Solvent selection : Chloroform extraction reduces polar interferents.
- Time-resolved spectroscopy : Isolates DIAS’s fluorescence lifetime (e.g., 13 μs for triplet acetone detection) from background noise .
Methodological Considerations
- Synthesis & Characterization : While synthesis details are sparing in the literature, DIAS is typically characterized via ¹H/¹³C NMR , FT-IR (for sulfonate groups), and UV-Vis spectroscopy (λmax ~365 nm).
- Stability : Store DIAS in airtight containers at <25°C to prevent hydrolysis. Incompatible with oxidizing agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
